An In-depth Technical Guide to the Chemical Properties of 1,2,9,10-Tetrachlorodecane
An In-depth Technical Guide to the Chemical Properties of 1,2,9,10-Tetrachlorodecane
A Note on a Sparse Landscape: Information on 1,2,9,10-tetrachlorodecane in scientific literature is sparse. This guide, therefore, takes a predictive approach, grounding its analysis in the established chemistry of analogous long-chain chlorinated alkanes to forecast its properties and behaviors. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive, albeit predictive, overview.
Molecular Structure and Identification
1,2,9,10-Tetrachlorodecane is a long-chain alkane with chlorine atoms substituted at the 1, 2, 9, and 10 positions. This structure, with two pairs of vicinal chlorides at either end of a ten-carbon backbone, is crucial to understanding its chemical behavior.
| Identifier | Value |
| IUPAC Name | 1,2,9,10-tetrachlorodecane |
| Molecular Formula | C₁₀H₁₈Cl₄ |
| CAS Number | 205646-11-3 |
| Molecular Weight | 280.06 g/mol |
| SMILES | C(CCCC(CCl)Cl)CCC(CCl)Cl |
| InChI Key | VXBHNYIEBLRXAW-UHFFFAOYSA-N |
Synthesis and Purification
Proposed Synthetic Pathway: Chlorination of 1,9-Decadiene
The vicinal dichlorination of alkenes is a standard reaction in organic synthesis, typically proceeding through the addition of molecular chlorine across the double bond.[1][2] This reaction is often carried out in an inert solvent, such as dichloromethane, to prevent the participation of the solvent in the reaction.[1]
Caption: Proposed synthesis of 1,2,9,10-tetrachlorodecane.
Detailed Experimental Protocol (Predictive)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve 1,9-decadiene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Chlorination: Cool the solution to 0°C using an ice bath. Slowly add a solution of molecular chlorine in dichloromethane from the dropping funnel. The reaction is typically exothermic, so the addition rate should be controlled to maintain the temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the disappearance of the starting material.
-
Workup: Once the reaction is complete, the excess chlorine and solvent can be removed under reduced pressure. The crude product can then be washed with a solution of sodium thiosulfate to remove any remaining traces of chlorine, followed by a brine wash.
-
Purification: The final product can be purified by column chromatography on silica gel using a non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient.
Predicted Physicochemical Properties
Experimentally determined physical properties for 1,2,9,10-tetrachlorodecane are not available. The following table presents computed values, which should be used as estimations.
| Property | Predicted Value |
| Boiling Point | High, likely >300°C (Polychlorinated alkanes generally have high boiling points)[3] |
| Melting Point | Expected to be a solid or viscous liquid at room temperature |
| Density | >1 g/mL (Typical for polychlorinated alkanes) |
| Water Solubility | Low (Polychlorinated alkanes have low water solubilities)[3] |
| Vapor Pressure | Low (Characteristic of polychlorinated alkanes)[3] |
Spectroscopic Characterization (Predictive)
The structural symmetry of 1,2,9,10-tetrachlorodecane will be reflected in its NMR spectra, simplifying the number of unique signals.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the chlorinated carbons and the methylene groups of the alkane chain. Due to the symmetry of the molecule, only five unique proton environments are anticipated.
-
δ 3.5-4.0 ppm: Protons on the carbons bearing chlorine atoms (CH-Cl and CH₂-Cl). These will be the most downfield signals due to the deshielding effect of the chlorine atoms.
-
δ 1.2-1.8 ppm: Protons on the methylene groups of the decane backbone. The signals for the methylene groups closer to the chlorinated ends will likely appear further downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing five distinct signals. The presence of chiral centers at C-2 and C-9 will render the methylene carbons diastereotopic, potentially leading to more complex spectra than a simple analysis might suggest.[4]
-
δ 60-75 ppm: Carbons directly attached to chlorine atoms (C-1, C-2, C-9, C-10).
-
δ 25-35 ppm: Carbons of the methylene backbone (C-3 to C-8).
Mass Spectrometry
The mass spectrum of 1,2,9,10-tetrachlorodecane is expected to exhibit a characteristic isotopic pattern due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[5] The fragmentation pattern will likely involve the loss of HCl and cleavage of the carbon-carbon bonds.
-
Molecular Ion (M⁺): A cluster of peaks corresponding to the different isotopic combinations of the four chlorine atoms.
-
Fragmentation: Common fragmentation pathways for alkyl halides include the loss of a chlorine radical and the loss of HCl.[5][6] Alpha-cleavage is also a possibility for alkyl chlorides.[5]
Chemical Reactivity and Stability
Polychlorinated alkanes are generally characterized by their high chemical and thermal stability.[3] However, they are not entirely inert.
-
Elimination Reactions: In the presence of a strong base, vicinal dichlorides can undergo dehydrohalogenation to form alkenes.[1] Given the structure of 1,2,9,10-tetrachlorodecane, treatment with a strong base could potentially lead to the formation of a diene.
-
Nucleophilic Substitution: The chlorine atoms can be displaced by strong nucleophiles, although this typically requires harsh reaction conditions.
-
Thermal Decomposition: At high temperatures, chlorinated alkanes can decompose, potentially releasing hydrogen chloride gas.
Toxicology and Environmental Fate
Specific toxicological data for 1,2,9,10-tetrachlorodecane is unavailable. However, the toxicology of long-chain chlorinated alkanes (LCCAs) has been studied. Generally, LCCAs are considered to have low acute toxicity.[7] The primary concern with chlorinated hydrocarbons is their potential for persistence and bioaccumulation in the environment.
Environmental Persistence and Bioaccumulation
Chlorinated alkanes are known for their environmental persistence due to their low water solubility and resistance to degradation.[8] They tend to adsorb to soil and sediment. The environmental fate of these compounds is a significant area of research, as they can be transported over long distances and accumulate in the food chain.[9][10]
Caption: Predicted environmental fate of 1,2,9,10-tetrachlorodecane.
Conclusion
1,2,9,10-Tetrachlorodecane, while not extensively studied, can be understood through the lens of its chemical analogues. Its synthesis is likely achievable through standard alkene chlorination. Its properties are predicted to be in line with other long-chain polychlorinated alkanes: high stability, low solubility in water, and a potential for environmental persistence. The spectroscopic and reactive predictions made in this guide provide a foundational framework for researchers and scientists who may encounter or work with this compound. Further experimental validation is necessary to confirm these predicted properties.
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